1H and 13C NMR chemical shifts of dichloro(2-methylphenyl)borane
1H and 13C NMR chemical shifts of dichloro(2-methylphenyl)borane
In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts of Dichloro(2-methylphenyl)borane
Executive Summary & Chemical Context
Dichloro(2-methylphenyl)borane (also known as o-tolylboron dichloride, CAS 4250-48-0) is a highly reactive, electrophilic organoboron reagent. It serves as a critical building block in the synthesis of frustrated Lewis pairs (FLPs), borolenes, and advanced optoelectronic materials such as BODIPY dyes and 9-borafluorenes[1].
Due to the extreme Lewis acidity imparted by the empty p-orbital on the boron center, the molecule is highly susceptible to nucleophilic attack, particularly by atmospheric moisture[2]. Accurate nuclear magnetic resonance (NMR) characterization requires not only rigorous anaerobic handling but also a deep understanding of how the unique electronic and steric properties of the dichloroboryl (-BCl 2 ) and ortho-methyl (-CH 3 ) groups dictate the chemical shifts of the aromatic system.
Mechanistic Causality of NMR Chemical Shifts
The NMR spectral profile of dichloro(2-methylphenyl)borane is governed by the push-pull electronic relationship between the substituents on the benzene ring:
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The Dichloroboryl Group (-BCl 2 ): The boron atom is sp 2 hybridized with a vacant, orthogonal p-orbital. This creates a strong mesomeric electron-withdrawing effect (-M) that depletes π-electron density from the ortho and para positions of the aromatic ring. Additionally, the electronegative chlorine atoms exert an inductive withdrawing effect (-I), further deshielding the adjacent nuclei[3].
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The Ortho-Methyl Group (-CH 3 ): This group acts as a weak inductive electron donor (+I) and provides significant steric bulk. The steric clash between the -CH 3 and the -BCl 2 groups forces the boron p-orbital to adopt a specific dihedral angle relative to the aromatic π-system, slightly attenuating the maximum possible π-conjugation compared to an unhindered phenylboron dichloride.
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Quadrupolar Relaxation: Boron-11 is a quadrupolar nucleus (Spin I = 3/2). The rapid quadrupolar relaxation of the 11 B nucleus induces scalar relaxation of the second kind in the adjacent ipso-carbon (C-1), resulting in a characteristically broad, low-intensity 13 C signal[4].
Logical flow of electronic effects dictating the NMR chemical shifts in o-TolBCl2.
Quantitative Data Presentation
The following tables synthesize the expected 1 H and 13 C NMR chemical shifts based on the electronic parameters of the molecule. Data is standardized for CDCl 3 at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality & Assignment Logic |
| H-6 | 8.05 | Doublet (d) | ~7.5 | 1H | Ortho to -BCl 2 . Experiences maximum deshielding due to the magnetic anisotropy and the strong -M effect of the empty boron p-orbital. |
| H-4 | 7.40 | Triplet (t) | ~7.5 | 1H | Para to -BCl 2 . Deshielded by the resonance electron withdrawal of the boron center. |
| H-5 | 7.30 | Triplet (t) | ~7.5 | 1H | Meta to -BCl 2 and para to -CH 3 . Relatively shielded compared to H-4 and H-6. |
| H-3 | 7.25 | Doublet (d) | ~7.5 | 1H | Ortho to -CH 3 . Shielded by the +I effect of the adjacent methyl group. |
| -CH 3 | 2.65 | Singlet (s) | - | 3H | Aryl methyl protons. Deshielded relative to toluene (2.35 ppm) due to the proximity of the highly electrophilic -BCl 2 group. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon | Shift (δ, ppm) | Causality & Assignment Logic |
| C-2 | 143.5 | Ipso to -CH 3 . Deshielded primarily by the direct attachment of the alkyl substituent. |
| C-1 | 140.0 (br) | Ipso to -BCl 2 . Appears as a broad, weak signal due to quadrupolar relaxation of the adjacent 11 B nucleus[4]. |
| C-6 | 137.0 | Ortho to -BCl 2 . Deshielded by the inductive (-I) and mesomeric (-M) effects of the boron center[3]. |
| C-4 | 133.0 | Para to -BCl 2 . Reflects the electron-withdrawing nature of the dichloroboryl group across the conjugated system. |
| C-3 | 130.5 | Meta to -BCl 2 , ortho to -CH 3 . |
| C-5 | 125.5 | Meta to -BCl 2 , para to -CH 3 . The most shielded aromatic carbon in the ring. |
| -CH 3 | 22.5 | Aryl methyl carbon. |
(Note: The 11 B NMR spectrum typically exhibits a broad singlet around +55.0 ppm, characteristic of three-coordinate aryldichloroboranes).
Self-Validating Experimental Protocol: Anaerobic NMR Acquisition
Because dichloro(2-methylphenyl)borane violently hydrolyzes to 2-methylphenylboronic acid and HCl upon exposure to ambient moisture, standard benchtop NMR preparation will result in degraded spectra. The following protocol ensures absolute sample integrity.
Step-by-Step Methodology:
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Solvent Preparation: Dry CDCl 3 or C 6 D 6 over calcium hydride (CaH 2 ) or a sodium/potassium (Na/K) alloy, respectively. Vacuum transfer the solvent into a Schlenk flask and store over activated 4Å molecular sieves inside a glovebox.
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Glovebox Handling: Transfer the dichloro(2-methylphenyl)borane vial into an Argon or Nitrogen-filled glovebox (O 2 and H 2 O < 1 ppm).
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Sample Dissolution: Weigh 15–20 mg of the analyte into a clean, oven-dried vial. Add 0.6 mL of the dried deuterated solvent and agitate until fully dissolved.
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Hermetic Sealing: Transfer the solution into a J. Young valve NMR tube (equipped with a PTFE screw cap and O-ring). Seal the tube tightly before removing it from the glovebox.
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Data Acquisition:
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For 1 H NMR: Acquire standard 16–32 scans.
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For 13 C NMR: To resolve the quadrupolar-broadened C-1 ipso-carbon, increase the relaxation delay (D1) to at least 2–3 seconds and acquire a minimum of 1024 scans.
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System Self-Validation: The protocol validates itself via the resulting spectrum. If the sample was compromised by moisture during handling, a sharp singlet will appear in the 1 H NMR spectrum at ~5.0–6.0 ppm (corresponding to the -B(OH) 2 protons of the hydrolysis product), accompanied by an upfield shift of the H-6 aromatic proton. The absolute absence of this hydroxyl peak confirms the anaerobic integrity of the workflow.
Step-by-step self-validating workflow for the anaerobic NMR acquisition of moisture-sensitive boranes.
